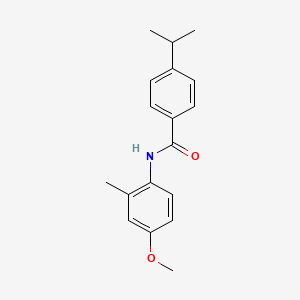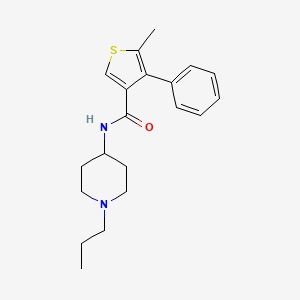
4-isopropyl-N-(4-methoxy-2-methylphenyl)benzamide
Übersicht
Beschreibung
4-isopropyl-N-(4-methoxy-2-methylphenyl)benzamide, also known as PAK1 inhibitor IPA-3, is a small molecule compound that has been widely used in scientific research for its ability to inhibit the protein kinase PAK1.
Wirkmechanismus
4-isopropyl-N-(4-methoxy-2-methylphenyl)benzamide inhibitor IPA-3 works by binding to the ATP-binding site of 4-isopropyl-N-(4-methoxy-2-methylphenyl)benzamide, preventing the phosphorylation of downstream substrates. This leads to the inhibition of 4-isopropyl-N-(4-methoxy-2-methylphenyl)benzamide-mediated signaling pathways, which are involved in a wide range of cellular processes, including cytoskeletal dynamics, cell survival, and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-isopropyl-N-(4-methoxy-2-methylphenyl)benzamide inhibitor IPA-3 have been extensively studied in vitro and in vivo. In cancer cells, IPA-3 has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In neurons, IPA-3 has been shown to protect against oxidative stress and excitotoxicity. In immune cells, IPA-3 has been shown to modulate cytokine production and T cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-isopropyl-N-(4-methoxy-2-methylphenyl)benzamide inhibitor IPA-3 in lab experiments is its specificity for 4-isopropyl-N-(4-methoxy-2-methylphenyl)benzamide, which allows for the selective inhibition of 4-isopropyl-N-(4-methoxy-2-methylphenyl)benzamide-mediated signaling pathways. However, one limitation of using IPA-3 is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-isopropyl-N-(4-methoxy-2-methylphenyl)benzamide inhibitor IPA-3. One area of interest is the development of more potent and selective 4-isopropyl-N-(4-methoxy-2-methylphenyl)benzamide inhibitors that can be used in clinical settings. Another area of interest is the investigation of the role of 4-isopropyl-N-(4-methoxy-2-methylphenyl)benzamide in other cellular processes, such as autophagy and DNA damage response. Finally, the potential use of IPA-3 in combination with other cancer therapies, such as chemotherapy and radiation, is an area of active research.
Wissenschaftliche Forschungsanwendungen
4-isopropyl-N-(4-methoxy-2-methylphenyl)benzamide inhibitor IPA-3 has been extensively used in scientific research, particularly in the fields of cancer biology, neuroscience, and immunology. Its ability to selectively inhibit 4-isopropyl-N-(4-methoxy-2-methylphenyl)benzamide has been shown to have significant effects on cell proliferation, migration, and invasion, making it a promising target for cancer therapy. In addition, IPA-3 has been shown to have neuroprotective effects and to modulate immune responses, making it a potential candidate for the treatment of neurological disorders and autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-4-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-12(2)14-5-7-15(8-6-14)18(20)19-17-10-9-16(21-4)11-13(17)3/h5-12H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNVIXXMKROJMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2-methylphenyl)-4-(propan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({ethyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4735843.png)


![2-[(3-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4735851.png)
![ethyl 4-amino-2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B4735862.png)
![2-(benzylthio)-5-methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4735874.png)
![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-1-(4-ethoxyphenyl)ethanone](/img/structure/B4735875.png)
![2-(3,4-dimethylphenyl)-N-(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)-6-methyl-4-quinolinecarboxamide](/img/structure/B4735882.png)
![3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4735895.png)
![{[5-(4-chlorophenyl)-2-furyl]methyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4735898.png)

![N-cycloheptyl-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4735924.png)

![4-ethyl-7-methyl-5-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-2-one](/img/structure/B4735932.png)